2-(3-methoxyphenyl)-4aH-quinazolin-4-one
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Overview
Description
2-(3-Methoxyphenyl)-4aH-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-4aH-quinazolin-4-one typically involves the Niementowski reaction, which is a well-known method for preparing quinazolinone derivatives. This reaction involves the condensation of anthranilic acid derivatives with amides . Various modifications of this reaction have been employed, including the use of formic acid or different amines instead of amides . Additionally, microwave-induced synthesis using formamide has been explored to enhance the efficiency of the reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of green chemistry approaches to minimize environmental impact. For example, the utilization of deep eutectic solvents (DES) and microwave-induced synthesis has been reported for the preparation of similar compounds . These methods offer advantages such as reduced reaction times and lower energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-4aH-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-4aH-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
2-Mercapto-3-(3-methoxyphenyl)quinazolin-4-one: This compound has a similar structure but contains a mercapto group instead of a methoxy group.
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: This derivative has been synthesized using green chemistry approaches and has shown potential biological activities.
Uniqueness
2-(3-Methoxyphenyl)-4aH-quinazolin-4-one is unique due to its specific substitution pattern on the quinazolinone core, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H12N2O2 |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-4aH-quinazolin-4-one |
InChI |
InChI=1S/C15H12N2O2/c1-19-11-6-4-5-10(9-11)14-16-13-8-3-2-7-12(13)15(18)17-14/h2-9,12H,1H3 |
InChI Key |
VIFDDYSJWJDRPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=O)C3C=CC=CC3=N2 |
Origin of Product |
United States |
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